molecular formula C16H14N2O4 B8573178 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol

Cat. No. B8573178
M. Wt: 298.29 g/mol
InChI Key: UPMFOGCXEOLUAL-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline (1.2 g) was heated at reflux with TFA (10 mL) for 20 h, and the mixture was concentrated in vacuo. The residue was diluted with water and basicified with NH4OH (conc.) and a solid precipitated. The solid as filtered, washed with water and Et2O and used directly in the next step. MS(MH+)=NA; Calc'd 298.30 for C16H14N2O4.
Name
4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:29]=[CH:28][C:12]([O:13][C:14]2[C:23]3[C:18](=[CH:19][C:20]([O:26][CH3:27])=[C:21]([O:24][CH3:25])[CH:22]=3)[N:17]=[CH:16][N:15]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[CH3:25][O:24][C:21]1[CH:22]=[C:23]2[C:18](=[CH:19][C:20]=1[O:26][CH3:27])[N:17]=[CH:16][N:15]=[C:14]2[O:13][C:12]1[CH:28]=[CH:29][C:9]([OH:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
CUSTOM
Type
CUSTOM
Details
a solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid as filtered
WASH
Type
WASH
Details
washed with water and Et2O

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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